An In-depth Technical Guide to the Physical Properties of 6,7-Dimethoxy-3,4-dihydroisoquinoline
An In-depth Technical Guide to the Physical Properties of 6,7-Dimethoxy-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-3,4-dihydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including the drug Tetrabenazine.[1][2] Its molecular structure, featuring a dihydroisoquinoline core with two methoxy (B1213986) groups, imparts specific physicochemical properties that are critical for its reactivity and handling in a laboratory setting. This guide provides a comprehensive overview of the physical properties of 6,7-Dimethoxy-3,4-dihydroisoquinoline and its hydrochloride salt, along with detailed experimental protocols for their determination.
Chemical Structure and Identifiers
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IUPAC Name: 6,7-dimethoxy-3,4-dihydroisoquinoline
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Synonyms: Dehydroheliamine, 3,4-Dihydro-6,7-dimethoxyisoquinoline[3][4]
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Molecular Weight: 191.23 g/mol [5]
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CAS Number: 3382-18-1[5]
Physical Properties
The physical properties of 6,7-Dimethoxy-3,4-dihydroisoquinoline and its commonly used hydrochloride salt are summarized in the tables below. These properties are essential for its purification, formulation, and storage.
6,7-Dimethoxy-3,4-dihydroisoquinoline (Free Base)
| Property | Value | Reference |
| Appearance | White powder | [6] |
| Melting Point | 39-40 °C | [6] |
| Boiling Point | 155-161 °C | [6] |
| Solubility | Soluble in common organic solvents like ethanol (B145695) and dichloromethane. Low solubility in water. | [7] |
| pKa (Predicted) | 6.39 ± 0.20 (for the related 1-methyl derivative) | [8] |
6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride
| Property | Value | Reference |
| Appearance | Light yellow to yellow to orange crystalline powder | [9] |
| Melting Point | 192 - 196 °C, 198-202 °C | [1][2][9] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [10] |
| Molecular Weight | 227.69 g/mol | [10] |
| CAS Number | 20232-39-7 | [9][10] |
| Solubility | Soluble in water; slightly soluble in DMSO and Methanol. | [1][2] |
| Storage | Store at room temperature in an inert atmosphere. | [1][9] |
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of organic compounds, which can be applied to 6,7-Dimethoxy-3,4-dihydroisoquinoline.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.[11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.[12]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.[13]
-
Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[13]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[11][14]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15] It is a characteristic physical property for liquid compounds.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or aluminum block)
-
Beaker
Procedure:
-
Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[16][17]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid. The assembly is then immersed in a heating bath.[18]
-
Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[15]
-
Observation: The heating is discontinued (B1498344) when a steady stream of bubbles is observed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[15][19]
Solubility Determination
Solubility tests provide valuable information about the polarity and functional groups present in a molecule.
Apparatus:
-
Small test tubes
-
Spatula or dropper
-
A range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, ether)
Procedure:
-
Sample Preparation: Approximately 10 mg of the solid compound or 2-3 drops of the liquid are placed in a small test tube.[20]
-
Solvent Addition: About 0.5 mL of the chosen solvent is added to the test tube.[21]
-
Observation: The tube is shaken vigorously for 10-20 seconds.[22] The compound is classified as "soluble" if it forms a homogeneous solution and "insoluble" if a separate phase remains.[20]
-
Systematic Testing: A systematic approach is often used:
-
Water: To assess polarity and the presence of low molecular weight polar functional groups.[20]
-
5% NaOH: To test for acidic functional groups.
-
5% HCl: To test for basic functional groups (like the amine in an isoquinoline).[23]
-
Organic Solvents: To assess solubility in non-polar or less polar media.
-
Synthetic Workflow: Bischler-Napieralski Reaction
6,7-Dimethoxy-3,4-dihydroisoquinoline is commonly synthesized via the Bischler-Napieralski reaction. This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent.[24][25][26]
Caption: Synthetic workflow of the Bischler-Napieralski reaction.
Biological Relevance
While 6,7-Dimethoxy-3,4-dihydroisoquinoline is primarily known as a synthetic precursor, the broader class of dihydroisoquinolines and their derivatives exhibit a wide range of biological activities.[27] These include potential applications as anticonvulsants, analgesics, and anti-inflammatory agents.[27] Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been studied for their antibacterial properties and as reverse transcriptase inhibitors.[28] Furthermore, some dihydroisoquinoline analogs have been investigated for their effects on smooth muscle contractility, potentially through interactions with muscarinic acetylcholine (B1216132) and serotonin (B10506) receptors.[27] This highlights the importance of 6,7-Dimethoxy-3,4-dihydroisoquinoline as a scaffold for the development of novel therapeutic agents.
References
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- 3. CAS 3382-18-1: 3,4-Dihydro-6,7-dimethoxyisoquinoline [cymitquimica.com]
- 4. 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 6,7-Dimethoxy-3,4-dihydroisoquinoline | CAS 3382-18-1 | Chemical-Suppliers [chemical-suppliers.eu]
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- 8. 4721-98-6 CAS MSDS (1-METHYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 10. 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. grokipedia.com [grokipedia.com]
- 25. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 26. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 27. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
